molecular formula C9H12N2O2 B14896853 2-((3-Methoxyphenyl)amino)acetamide

2-((3-Methoxyphenyl)amino)acetamide

Cat. No.: B14896853
M. Wt: 180.20 g/mol
InChI Key: FAOJUVBVCVNKAG-UHFFFAOYSA-N
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Description

2-((3-Methoxyphenyl)amino)acetamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxyphenyl)amino)acetamide typically involves the reaction of 3-methoxyaniline with chloroacetyl chloride, followed by the addition of ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-((3-Hydroxyphenyl)amino)acetamide.

    Reduction: Formation of 2-((3-Methoxyphenyl)amino)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Methoxyphenyl)amino)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amide groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)acetamide
  • 2-(4-Methoxyphenyl)acetamide
  • 2-(3,4-Dimethoxyphenyl)acetamide

Uniqueness

2-((3-Methoxyphenyl)amino)acetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-methoxyanilino)acetamide

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)

InChI Key

FAOJUVBVCVNKAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC(=O)N

Origin of Product

United States

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